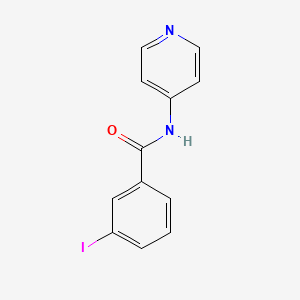

3-iodo-N-(pyridin-4-yl)benzamide

Description

General Overview of Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry

Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide group, represent a versatile class of compounds with a wide range of applications in organic and medicinal chemistry. This scaffold is a key structural component in numerous pharmaceuticals due to its ability to form hydrogen bonds and engage in various intermolecular interactions with biological macromolecules.

In medicinal chemistry, benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents. More recently, their role has expanded significantly, with research demonstrating their potential as inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy. The chemical tractability of the benzamide scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Significance of Pyridine (B92270) Ring Systems in Synthetic and Pharmaceutical Sciences

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another ubiquitous scaffold in pharmaceutical sciences. Its presence in a molecule can influence a range of physicochemical properties, such as solubility, basicity, and the ability to form hydrogen bonds. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The pyridine motif is found in a wide array of drugs with diverse therapeutic applications, including antiviral, antibacterial, and anticancer agents. For instance, the pyridine ring is a key component of several kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to the ATP-binding site of many kinases.

Historical Context and Evolution of Research on Halogenated N-Arylbenzamides

The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry. Initially, halogens were often incorporated to increase molecular weight and lipophilicity, or to block metabolic sites. However, the understanding of the role of halogens has evolved significantly. It is now recognized that halogens, particularly iodine, can participate in specific, attractive, non-covalent interactions known as halogen bonds. This interaction, where the halogen atom acts as an electrophilic species, can contribute significantly to the binding affinity of a ligand to its protein target.

Research on halogenated N-arylbenzamides has followed this evolutionary path. Early examples of such compounds were often the result of broad screening efforts. More recent research, however, has focused on the rational design of halogenated N-arylbenzamides to exploit halogen bonding and other specific interactions to achieve higher potency and selectivity for a given biological target. A U.S. patent from 2008, for instance, describes a series of halogenated benzamide derivatives for the treatment of viral infections, highlighting the ongoing interest in this class of compounds. google.com

Rationale for Focused Investigation on 3-iodo-N-(pyridin-4-yl)benzamide within Related Compound Classes

The focused investigation of this compound stems from the strategic combination of the three key structural features discussed above: a benzamide core, a pyridine ring, and an iodine substituent. This specific arrangement of functional groups suggests a high potential for biological activity, particularly as an enzyme inhibitor.

The N-(pyridin-4-yl)benzamide portion of the molecule provides a rigid scaffold that correctly orients the functional groups for interaction with a target protein. The pyridine nitrogen can act as a key hydrogen bond acceptor, a common feature in kinase inhibitors that bind to the hinge region of the ATP-binding pocket. The benzamide group itself provides additional points for hydrogen bonding.

The iodine atom at the 3-position of the benzoyl ring is of particular interest. Its size and polarizability make it a potent halogen bond donor. This property can be exploited to form a strong, directional interaction with a halogen bond acceptor (e.g., a carbonyl oxygen or a nitro group) on the protein target, thereby enhancing binding affinity and selectivity. The "meta" position of the iodo group directs this interaction into a specific vector in space, which can be crucial for fitting into a well-defined binding pocket.

The potential of this compound is further underscored by research on related molecules. For example, various N-arylbenzamide derivatives have shown potent activity as LRRK2 inhibitors, a target for Parkinson's disease. nih.gov While specific research data on this compound is not widely published in peer-reviewed literature, its structural features make it a prime candidate for screening in drug discovery campaigns, particularly those targeting kinases or other ATP-binding proteins.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₉IN₂O |

| Molecular Weight | 324.12 g/mol |

| Appearance | Solid |

| Key Structural Features | Benzamide core, Pyridine ring, Iodine substituent |

| Potential Biological Roles | Enzyme inhibitor (e.g., kinase inhibitor), Antimicrobial, Anticancer |

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCDCPGYDROEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodo N Pyridin 4 Yl Benzamide and Its Derivatives

Strategic Design of Precursors and Retrosynthetic Analysis for 3-iodo-N-(pyridin-4-yl)benzamide

A robust synthetic plan begins with a thorough retrosynthetic analysis to identify reliable and efficient routes from commercially available starting materials. For this compound, the analysis reveals two primary bond disconnections: the amide C-N bond and the aryl C-I bond. This leads to two logical synthetic strategies.

Route A: Amide Formation Followed by Iodination This approach involves the initial coupling of a non-iodinated benzoic acid derivative with 4-aminopyridine (B3432731), followed by a regioselective iodination of the resulting N-(pyridin-4-yl)benzamide intermediate.

Disconnection: C–I bond, then C–N amide bond.

Precursors: Benzoic acid and 4-aminopyridine.

Key Step: Regioselective iodination at the meta-position of the benzamide (B126) ring. This is a significant challenge as the amide group, under many modern catalytic conditions, directs functionalization to the ortho position.

Route B: Iodination Followed by Amide Formation This strategy prioritizes the introduction of the iodine atom onto the benzene (B151609) ring, followed by the formation of the amide bond. This is often the more reliable route as the regiochemistry is controlled at an earlier stage.

Disconnection: C–N amide bond.

Precursors: 3-Iodobenzoic acid and 4-aminopyridine.

Key Step: Efficient amide bond formation between a pre-functionalized aryl carboxylic acid and an aryl amine.

Both 3-iodobenzoic acid and 4-aminopyridine are key precursors that can be synthesized through various established methods if not commercially sourced. mdpi.comnih.govrsc.orgiris-biotech.de

Optimized Amide Bond Formation Strategies

The formation of the amide bond between an aryl carboxylic acid and an arylamine is a critical step that requires careful optimization to ensure high yield and purity, especially when dealing with electron-deficient or sterically hindered substrates.

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxylic acid. This is typically achieved using stoichiometric coupling reagents that convert the hydroxyl group of the acid into a better leaving group. A variety of phosphonium (B103445) and uronium/aminium salt-based reagents are widely used for their high efficiency and mild reaction conditions. peptide.comluxembourg-bio.com Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization in chiral substrates. peptide.com

| Coupling Reagent | Full Name | Class | Byproducts | Key Features |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Uronium/Aminium Salt | Tetramethylurea | Highly reactive, fast reaction times, low epimerization. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Tetramethylurea | Very efficient, low racemization, especially with HOBt. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Hexafluorophosphate and phosphine oxide derivatives | Efficient, less hazardous byproducts than original BOP reagent. peptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble urea (B33335) | Byproducts are easily removed by aqueous workup. peptide.com |

This table is based on interactive data from multiple sources.

For the synthesis of this compound from 3-iodobenzoic acid and 4-aminopyridine, a reagent like HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) would be a standard and effective choice.

The choice of solvent is crucial for ensuring the solubility of reagents and facilitating the reaction. Polar aprotic solvents are generally preferred for amide coupling reactions.

Common Solvents for Amidation:

Dimethylformamide (DMF): A highly polar solvent that effectively dissolves most starting materials and reagents.

Dichloromethane (DCM): A less polar option, useful when byproducts or starting materials are highly soluble in DMF, complicating purification.

Acetonitrile (B52724) (ACN): Another polar aprotic solvent that can be an effective medium for amide bond formation.

While stoichiometric coupling reagents are common, catalytic methods for direct amidation are gaining prominence due to their improved atom economy. Boron-based catalysts, such as borane-pyridine complexes, have been shown to be effective for the direct amidation of a range of carboxylic acids and amines, tolerating various functional groups, including halogens. mdpi.com These reactions typically proceed at elevated temperatures to drive off water, often using a Dean-Stark apparatus.

Regioselective Iodination Techniques for Benzamide Scaffolds

Achieving the correct regiochemistry during the iodination of a benzamide scaffold is paramount. The target molecule requires iodine at the 3-position (meta), which dictates the choice of synthetic strategy.

Directly converting a C-H bond to a C-I bond is an atom-economical approach. However, the regioselectivity is controlled by the electronic properties of the existing substituents and the reaction mechanism.

Electrophilic Aromatic Substitution: The benzamide group is deactivating and a meta-director under classical electrophilic aromatic substitution conditions. Therefore, direct iodination using an electrophilic iodine source (e.g., I₂ with an oxidizing agent) would be expected to yield the desired 3-iodo isomer. However, these reactions can be sluggish and may require harsh conditions due to the deactivated nature of the ring.

Transition-Metal-Catalyzed C-H Activation: In recent decades, methods using transition metals like palladium (Pd) or iridium (Ir) have become powerful tools for C-H functionalization. nih.govsci-hub.senih.gov In these cases, the amide group typically acts as a directing group, forming a chelate with the metal center and directing functionalization to the ortho position. While highly efficient, these methods would yield 2-iodo-N-(pyridin-4-yl)benzamide, the incorrect regioisomer for this specific target. Achieving meta-selectivity via C-H activation is a significant contemporary challenge and often requires the installation of a specialized, removable directing group that positions the catalyst remotely. bohrium.comnih.gov

Given these factors, direct C-H iodination is less favored for the unambiguous synthesis of the 3-iodo isomer compared to pre-functionalization strategies.

To circumvent the regioselectivity challenges of direct iodination, strategies involving pre-functionalized precursors are often employed. These methods offer precise control over the position of the iodine atom.

Sandmeyer Reaction: A classic and reliable method for introducing a halogen to an aromatic ring is the Sandmeyer reaction. organic-chemistry.orgnih.gov This process involves the diazotization of an aniline derivative, followed by displacement with an iodide salt. To synthesize 3-iodobenzoic acid, one would start with 3-aminobenzoic acid, convert the amino group to a diazonium salt using sodium nitrite under acidic conditions, and then introduce potassium iodide to yield the desired product. This method does not require a copper catalyst, which is often needed for the introduction of other halogens. organic-chemistry.org

Aromatic Finkelstein Reaction: The Finkelstein reaction involves the exchange of one halogen for another. wikipedia.orgiitk.ac.inorganic-chemistry.org While the classic reaction is used for alkyl halides, an aromatic version has been developed for aryl halides. This is particularly useful if, for example, 3-bromo-N-(pyridin-4-yl)benzamide is more readily accessible than the iodo-analogue. The bromo-compound can be converted to the iodo-compound by treatment with sodium iodide, typically catalyzed by a copper(I) salt in combination with a diamine ligand. wikipedia.org

These pre-functionalization routes, particularly the Sandmeyer reaction to generate 3-iodobenzoic acid prior to amidation (Route B), represent the most robust and regioselective methodologies for the synthesis of this compound.

Cross-Coupling Methodologies in Benzamide-Pyridine Conjugation

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often employing transition metal catalysts. These methods are fundamental in conjugating the benzamide and pyridine (B92270) fragments and for subsequent derivatization.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl moieties. This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organohalide. In the context of this compound, the iodinated phenyl ring serves as a highly reactive electrophilic partner. This reaction is typically used to introduce a new aryl or heteroaryl substituent at the 3-position of the benzamide ring, replacing the iodine atom. The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of biaryl derivatives under relatively mild conditions. researchgate.netresearchgate.netmdpi.com The development of highly active catalysts and ligands has expanded the scope to include challenging substrates like heteroaryl chlorides. researchgate.net

Table 1: Key Components in Suzuki-Miyaura Coupling for Derivatization

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination cycle. |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and neutralizes acid byproduct. |

| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids | The nucleophilic coupling partner providing the new aryl group. |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate and yield. |

This interactive table summarizes the typical reagents and their functions in a Suzuki-Miyaura cross-coupling reaction.

The formation of the central amide bond in this compound can be achieved through various methods, but the Buchwald-Hartwig amination represents a powerful C-N bond-forming reaction. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. The synthesis of the target molecule would typically involve the coupling of 4-aminopyridine with a 3-iodobenzoyl derivative (like 3-iodobenzoyl chloride) or directly with 3-iodobenzoic acid in a related catalytic system. The reaction's development has led to several generations of catalysts and ligands, enabling the coupling of a vast range of amines and aryl halides with high functional group tolerance. wikipedia.orgacs.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amide product. wikipedia.orglibretexts.org

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst/Precatalyst | Ligand | Base | Common Solvents |

|---|---|---|---|

| Pd₂(dba)₃, Pd(OAc)₂ | BINAP, DPPF | NaOt-Bu, K₂CO₃ | Toluene, Dioxane |

| Pd(OAc)₂ | BrettPhos, tBuXPhos | LiHMDS, K₃PO₄ | THF, Toluene |

This table outlines common palladium catalysts, ligands, and bases used in the Buchwald-Hartwig amination for the formation of C-N bonds. wikipedia.orgacsgcipr.orgrsc.org

The Sonogashira coupling is an efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, this reaction provides a direct route to introduce an alkynyl functional group at the 3-position of the phenyl ring, leveraging the reactivity of the carbon-iodine bond. The reaction is typically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium center. libretexts.org The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups, allowing for the synthesis of complex alkynylated benzamide derivatives. wikipedia.org

Table 3: Typical Conditions for Sonogashira Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. libretexts.org |

| Copper(I) Co-catalyst | CuI | Forms copper acetylide intermediate, facilitating the reaction. wikipedia.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Acts as both a base and a solvent. |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | The nucleophilic alkyne source. |

| Solvent | THF, DMF, Acetonitrile | Used to dissolve reactants. |

This interactive table presents the standard components required for performing a Sonogashira coupling reaction to introduce alkyne moieties.

Post-Synthetic Derivatization and Functionalization Strategies

Once the core this compound structure is assembled, further modifications can be made to either the pyridine ring or the phenyl ring to generate a library of analogues for structure-activity relationship studies.

The pyridine ring, while generally electron-deficient, can be functionalized through several strategies. Direct electrophilic aromatic substitution on the pyridine ring is often challenging. However, functionalization can be achieved through methods such as:

N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide activates the ring, particularly at the 2- and 4-positions, for nucleophilic substitution or directs electrophilic substitution to the 4-position.

Halogenation: Introduction of halogen atoms (e.g., bromine or chlorine) onto the pyridine ring of the starting 4-aminopyridine precursor allows for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce new aryl or alkyl groups. core.ac.uk Research has shown that regioselective Suzuki coupling can be performed on dibrominated pyridine systems, allowing for controlled, stepwise functionalization. core.ac.uk

Table 4: Strategies for Pyridine Moiety Functionalization

| Strategy | Reagents/Conditions | Outcome |

|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂ | Activation of the pyridine ring for further reactions. |

| Cross-Coupling | Pd catalyst, boronic acids (on a pre-halogenated pyridine) | Introduction of aryl, heteroaryl, or alkyl groups. core.ac.uk |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) on activated (e.g., halogenated) pyridines | Replacement of a leaving group with a nucleophile. |

This table summarizes key methods for the post-synthetic modification of the pyridine ring in N-(pyridin-4-yl)benzamide derivatives.

The carbon-iodine bond on the phenyl ring is the most versatile handle for post-synthetic modification. The high reactivity of aryl iodides makes them ideal substrates for a multitude of cross-coupling reactions. Beyond the Suzuki-Miyaura and Sonogashira couplings discussed previously, other transformations can be employed to introduce a diverse range of functional groups. These include Heck coupling (for alkenylation), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (to introduce a second amino group). Furthermore, the iodine atom can be transformed into other reactive functionalities. For instance, lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) generates a potent aryllithium nucleophile, which can then be quenched with a wide variety of electrophiles to install groups that are not accessible via cross-coupling. A strategy for site-selective C-H functionalization can also be used to introduce other groups onto the ring. nih.gov

Table 5: Functionalization Reactions at the C-I Bond

| Reaction Type | Coupling Partner/Reagent | Functional Group Introduced |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Heteroaryl, Alkyl |

| Sonogashira | R-C≡C-H | Alkynyl |

| Heck | Alkene | Alkenyl |

| Stille | R-Sn(Bu)₃ | Aryl, Vinyl, Alkyl |

| Buchwald-Hartwig | R₂NH | Amino |

| Lithium-Halogen Exchange | 1) n-BuLi; 2) Electrophile (e.g., CO₂, RCHO) | Carboxylic acid, Alcohol, etc. |

This interactive table details various synthetic transformations that can be performed at the iodinated position of the phenyl ring to introduce diverse functionalities.

Transformations at the Amide Linkage

The amide bond, while generally stable, can undergo several transformations under specific reaction conditions. For the compound this compound, transformations at the amide linkage primarily involve hydrolysis and reduction, leading to the cleavage of the amide bond or its conversion to an amine, respectively. These reactions are fundamental in the further derivatization or metabolic studies of this class of compounds.

Hydrolysis of the Amide Bond

The hydrolysis of the amide bond in this compound results in the formation of 3-iodobenzoic acid and 4-aminopyridine. This reaction can be catalyzed by either acid or base, typically requiring harsh conditions such as elevated temperatures.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of 4-aminopyridine yield the protonated 3-iodobenzoic acid. khanacademy.orgyoutube.comlibretexts.org The reaction is generally driven to completion by heating. youtube.com

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. khanacademy.orgyoutube.com This forms a tetrahedral intermediate which then collapses to expel the pyridin-4-ylamino group as an anion, which is subsequently protonated. The reaction typically requires heating to proceed at a reasonable rate. youtube.com

Illustrative Reaction Conditions for Amide Hydrolysis:

| Catalyst | Reagents | Temperature (°C) | Products | Plausible Yield (%) |

| Acid | 6M HCl (aq) | 100 | 3-Iodobenzoic acid, 4-Aminopyridine | >90 |

| Base | 10% NaOH (aq) | 100 | Sodium 3-iodobenzoate (B1234465), 4-Aminopyridine | >90 |

Note: The yields are illustrative and based on general amide hydrolysis reactions.

Reduction of the Amide Bond

The reduction of the amide functionality in this compound to the corresponding amine, N-(3-iodobenzyl)pyridin-4-amine, is a key transformation. This can be achieved using powerful reducing agents or through catalytic methods.

Reduction with Lithium Aluminum Hydride (LiAlH₄):

A common and effective method for the reduction of amides is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). ucalgary.camasterorganicchemistry.comlibretexts.org The hydride ion attacks the carbonyl carbon, and subsequent workup with water leads to the formation of the amine. ucalgary.camasterorganicchemistry.com

Nickel-Catalyzed Reduction:

More recently, nickel-catalyzed reductions have emerged as a milder alternative to the use of metal hydrides. organic-chemistry.orgorgsyn.orgacs.orgnih.gov These methods often employ a nickel catalyst, such as nickel(II) chloride, in combination with a silane reducing agent like phenylsilane. organic-chemistry.orgorgsyn.orgnih.gov This approach demonstrates good functional group tolerance and can be applied to a variety of amide substrates, including those with heterocyclic moieties. organic-chemistry.orgorgsyn.orgnih.gov

Illustrative Reaction Conditions for Amide Reduction:

| Method | Reagents | Solvent | Plausible Yield (%) |

| Hydride Reduction | 1. LiAlH₄ 2. H₂O | THF | 80-90 |

| Nickel-Catalyzed Reduction | NiCl₂(dme), PhSiH₃ | Toluene | 75-85 |

Note: The yields are illustrative and based on general amide reduction reactions.

Rigorous Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniquesresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of 3-iodo-N-(pyridin-4-yl)benzamide, offering profound insights into its proton and carbon framework.

High-resolution proton (¹H) NMR spectroscopy allows for the precise assignment of each proton within the this compound molecule. The analysis of chemical shifts and coupling constants reveals the electronic environment and connectivity of the protons. The aromatic protons on the benzoyl and pyridyl rings exhibit distinct signals, with their multiplicity and coupling constants providing clear evidence of their relative positions. For comparison, the related N-(4-pyridyl)benzamide shows specific dihedral angles between the functional groups and the aromatic rings, which influences the proton environments. asianpubs.org

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is a representation of expected values based on related structures and general principles of NMR spectroscopy, as specific experimental data for this exact compound is not publicly available.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (Pyridyl) | 8.55 | d | 6.2 |

| H-6' (Pyridyl) | 8.55 | d | 6.2 |

| H-3' (Pyridyl) | 7.70 | d | 6.2 |

| H-5' (Pyridyl) | 7.70 | d | 6.2 |

| H-2 (Benzoyl) | 8.25 | t | 1.8 |

| H-6 (Benzoyl) | 7.95 | ddd | 7.8, 1.8, 1.1 |

| H-4 (Benzoyl) | 7.85 | ddd | 7.8, 1.8, 1.1 |

| H-5 (Benzoyl) | 7.30 | t | 7.8 |

| NH (Amide) | 10.50 | s | - |

d = doublet, t = triplet, ddd = doublet of doublet of doublets, s = singlet

Complementing the proton data, ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide a definitive map of the carbon skeleton. The DEPT-135 experiment, in particular, is instrumental in distinguishing between CH, CH₂, and CH₃ groups, while quaternary carbons are identified by their presence in the broad-band decoupled ¹³C spectrum and absence in the DEPT spectra. This confirms the presence and substitution pattern of both the iodo-substituted benzene (B151609) ring and the pyridine (B92270) ring.

Table 2: Hypothetical ¹³C NMR and DEPT-135 Data for this compound (Note: This table is a representation of expected values based on related structures and general principles of NMR spectroscopy.)

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C=O (Amide) | 165.0 | Absent |

| C-4' (Pyridyl) | 150.5 | Absent |

| C-2', C-6' (Pyridyl) | 145.0 | Positive |

| C-1 (Benzoyl) | 138.0 | Absent |

| C-6 (Benzoyl) | 136.0 | Positive |

| C-2 (Benzoyl) | 130.0 | Positive |

| C-4 (Benzoyl) | 129.0 | Positive |

| C-5 (Benzoyl) | 128.0 | Positive |

| C-3', C-5' (Pyridyl) | 114.0 | Positive |

| C-3 (Benzoyl) | 94.0 | Absent |

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the benzoyl and pyridyl rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.eduepfl.ch

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Validationresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound.

Table 3: Hypothetical HRMS-ESI Data for this compound (Note: This table is a representation of expected values.)

| Ion | Calculated m/z | Observed m/z | Formula |

| [C₁₂H₉IN₂O + H]⁺ | 324.9832 | 324.9835 | C₁₂H₁₀IN₂O |

While no specific MALDI-TOF data for this compound is readily available, this technique serves as an alternative soft ionization method for mass analysis. mdpi.com MALDI-TOF is particularly useful for analyzing molecules that may not ionize efficiently by ESI. It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. This would provide further confirmation of the molecular weight of the compound.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by a combination of absorptions arising from the amide linkage, the two aromatic rings, and the carbon-iodine bond.

The amide group (-C(O)NH-) gives rise to several characteristic and strong absorption bands, making it readily identifiable in an IR spectrum. The N-H bond is weaker than the O-H bond, resulting in absorption bands that are typically less intense and broad. google.com

N-H Stretching: A moderate to strong absorption band is expected in the region of 3300–3500 cm⁻¹ due to the N-H stretching vibration. google.com In solid-state spectra, the presence of hydrogen bonding can cause this band to broaden and shift to a lower frequency.

C=O Stretching (Amide I band): This is typically the most intense band in the spectrum for an amide, appearing in the range of 1650–1750 cm⁻¹. google.com Its exact position is sensitive to the electronic environment and hydrogen bonding. For secondary amides like this compound, this peak is strong and sharp, often observed around 1660-1680 cm⁻¹.

N-H Bending (Amide II band): This band arises from a coupling of N-H in-plane bending and C-N stretching vibrations. It appears as a strong band in the region of 1510-1570 cm⁻¹.

Table 1: Expected IR Vibrational Frequencies for the Amide Linkage

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Stretching of the Nitrogen-Hydrogen bond | 3300 - 3500 | Medium to Strong |

| C=O Stretch (Amide I) | Stretching of the Carbonyl group | 1650 - 1750 | Strong |

| N-H Bend (Amide II) | In-plane bending of the N-H bond | 1510 - 1570 | Strong |

The presence of the 3-iodobenzoyl and 4-pyridinyl rings contributes distinct absorption bands to the IR spectrum.

Aromatic C-H Stretching: Aromatic C-H bonds show stretching absorptions at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. researchgate.net These bands are generally of weak to medium intensity. smolecule.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of characteristic sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. researchgate.netsmolecule.com Two of the most prominent bands are usually found near 1600 cm⁻¹ and 1500 cm⁻¹. researchgate.netsmolecule.com

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds. researchgate.netsmolecule.com The exact position of these bands is diagnostic of the substitution pattern of the benzene ring. researchgate.netsmolecule.com For the 1,3-disubstituted (meta-substituted) iodobenzamide ring, bands are expected around 810-850 cm⁻¹ and 690-710 cm⁻¹. smolecule.com The 1,4-disubstituted (para-substituted) pyridine ring would show a strong band in the 810–840 cm⁻¹ range. smolecule.com

Carbon-Halogen Stretching: The C-I stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹. Vibrations of groups containing heavy elements like halogens produce important bands in the fingerprint region below 1000 cm⁻¹. molport.com

Table 2: Expected IR Frequencies for Aromatic and Halogen Groups

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Stretching of sp² C-H bonds | 3000 - 3100 | Weak to Medium |

| Aromatic C=C Stretch | Ring stretching | 1450 - 1600 | Medium, Sharp |

| C-H Out-of-Plane Bend | Bending of C-H bonds | 690 - 900 | Strong |

| C-I Stretch | Stretching of Carbon-Iodine bond | 500 - 600 | Medium to Strong |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing Analysis

Obtaining single crystals of sufficient size and quality is a prerequisite for SCXRD analysis. For organic compounds like this compound, a common and effective method for crystal growth is the slow evaporation technique. uni.lua2bchem.com This process involves dissolving the purified compound in a suitable solvent or a mixture of solvents until saturation. uni.lua2bchem.com The choice of solvent is critical; suitable solvents for benzamide (B126) derivatives include methanol, ethanol, or mixtures containing ethyl acetate. uni.lua2bchem.com The saturated solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. uni.lu This gradual increase in concentration promotes the formation of well-ordered single crystals.

Intermolecular interactions are crucial in dictating the crystal packing. In related halogenated benzamide structures, a variety of weak interactions such as C-H···O, C-H···X (where X is a halogen), and interactions involving π-systems play a significant role in the formation of the crystal lattice. nih.gov The presence of the iodine atom introduces the possibility of halogen bonding (C-I···N or C-I···O), a directional interaction that can significantly influence the supramolecular architecture. Furthermore, π-π stacking interactions between the electron-rich aromatic rings are expected to be a key feature in the crystal packing. epa.gov

The supramolecular architecture of this compound in the solid state is expected to be dominated by a network of hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). The pyridinyl nitrogen atom is also a strong hydrogen bond acceptor. Consequently, a robust network of intermolecular hydrogen bonds is anticipated. The most probable hydrogen bond is the N—H···N interaction, linking the amide hydrogen of one molecule to the pyridinyl nitrogen of another, often forming chains or dimers. nih.gov Another possibility is the N—H···O interaction between the amide N-H and the carbonyl oxygen of an adjacent molecule. nih.gov These interactions organize the molecules into well-defined one-, two-, or three-dimensional networks. nih.govchemspider.com

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Hydrogen Bond | Amide N-H | Pyridinyl N | Linear or near-linear, forming chains/dimers |

| Hydrogen Bond | Amide N-H | Carbonyl O | Linear or near-linear, forming chains/dimers |

| π-π Stacking | Benzene Ring | Benzene/Pyridine Ring | Parallel-displaced or face-to-face |

| Halogen Bond | C-I | N/O atom | Directional interaction with another electronegative atom |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, valuable insights into the electronic structure, conjugation, and chromophoric groups of a compound can be obtained. In the case of this compound, a theoretical analysis based on the foundational chromophores—benzamide, an iodinated benzene ring, and a pyridine ring—can predict its UV-Vis absorption characteristics.

The electronic spectrum of a molecule is primarily governed by the types of electrons present and the available energy levels. The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding molecular orbital. The most common transitions observed in organic molecules are π-π* and n-π* transitions.

Detailed Research Findings

The core structure, benzamide, exhibits characteristic electronic transitions. Theoretical studies on benzamide have identified π→π* transitions as being prominent. researchgate.net An intense absorption band for benzamide is typically observed in the middle UV region, which is a result of these π→π* transitions within the benzene ring and the carbonyl group. researchgate.net

The introduction of a halogen substituent onto the phenyl ring is known to influence the absorption spectrum. Studies on 2-chloro- and 2-bromo-benzamides have shown that the presence of a halogen atom leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. researchgate.net This is attributed to the electronic effects of the halogen, which can perturb the energy levels of the molecular orbitals. The iodine atom in the meta-position of the benzoyl ring in this compound is therefore expected to induce a similar redshift in the absorption maxima compared to unsubstituted benzamide.

The N-(pyridin-4-yl) moiety introduces another aromatic system into the molecule. The pyridine ring itself possesses π-systems and can undergo π-π* transitions. The linkage of this pyridine ring to the benzamide nitrogen atom extends the conjugated system. This extended conjugation is expected to further lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a significant bathochromic shift. The absorption spectra of N-(4-substituted phenyl)-benzamides have been shown to be sensitive to the electronic nature of the substituents on the N-phenyl ring, underscoring the electronic communication through the amide bond. niscpr.res.in

Therefore, the UV-Vis spectrum of this compound is predicted to be a composite of the electronic transitions originating from the iodinated benzoyl and the pyridinyl moieties. The spectrum would likely be characterized by strong absorptions in the UV region, with the extended conjugation and the presence of the iodine atom shifting these absorptions to longer wavelengths compared to simpler benzamides.

The primary absorption bands anticipated for this compound would be due to π-π* transitions within the extended conjugated system encompassing the iodinated benzene ring, the amide linkage, and the pyridine ring. Weaker n-π* transitions, arising from the non-bonding electrons on the oxygen and nitrogen atoms of the amide group and the nitrogen of the pyridine ring, are also expected, likely appearing as shoulders on the main absorption bands or as weak, longer-wavelength absorptions.

Predicted UV-Vis Spectroscopic Data for this compound

The following table presents a theoretical prediction of the UV-Vis absorption data for this compound based on the analysis of its structural components and related compounds. The exact λmax values would be dependent on the solvent used due to solvatochromic effects.

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~270-300 | π-π | Iodinated Benzoyl Moiety |

| ~250-270 | π-π | Pyridinyl Moiety |

| >300 | n-π* | C=O and Pyridinyl N |

Computational Chemistry and Theoretical Investigations of 3 Iodo N Pyridin 4 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 3-iodo-N-(pyridin-4-yl)benzamide. These methods allow for a detailed analysis of the molecule's electronic structure, which is a key determinant of its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process, referred to as geometry optimization, seeks to find the coordinates on the potential energy surface where the net inter-atomic forces are close to zero nih.gov. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles.

The optimization process minimizes the total electronic energy of the molecule, leading to its most stable conformation. The presence of the iodine atom, a heavy halogen, can influence the electronic distribution and geometry. Halogen substitution is known to impact the electronic properties of aromatic systems nih.govsemanticscholar.org. The resulting optimized geometry provides a foundational model for further computational analysis.

Table 1: Representative Optimized Geometric Parameters for an N-Arylbenzamide Scaffold (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C-N (Amide) | 1.35 Å |

| Bond Length | C=O (Amide) | 1.23 Å |

| Bond Length | C-I | 2.10 Å |

| Bond Angle | O=C-N | 122° |

| Dihedral Angle | C-C-N-C | 150° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the distribution and energies of the HOMO and LUMO can be calculated using DFT. The HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, such as the benzamide (B126) and pyridine (B92270) rings. The LUMO, conversely, will be situated on the electron-deficient regions. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. Studies on related halogenated compounds indicate that halogen substitution can significantly lower the LUMO energy, thereby affecting the molecule's electrophilicity nih.govsemanticscholar.org.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Benzamide Derivative

| Molecular Orbital | Energy (eV) - Illustrative |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The ESP map uses a color spectrum to indicate different regions of charge, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.

In this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, indicating these as potential sites for electrophilic attack. Conversely, the amide proton and regions near the iodine atom might exhibit a more positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around its single bonds, particularly the amide (C-N) and pyridine (C-C) linkages. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies nih.gov.

Torsional scans, also known as potential energy surface (PES) scans, are computational experiments used to determine the energy barriers associated with bond rotation nih.govumn.edu. For this compound, two key rotational barriers are of interest: the one around the C(O)-N amide bond and the one around the N-C(pyridine) bond.

The rotation around the amide bond is known to have a significant energy barrier due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group nih.gov. A torsional scan would involve systematically changing the dihedral angle of the amide bond and calculating the energy at each step. The resulting energy profile would reveal the energy difference between the stable planar conformer and the rotational transition state. Similarly, a torsional scan around the N-C(pyridine) bond would elucidate the rotational flexibility of the pyridine ring relative to the benzamide core.

Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| Iodine |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a virtual window into the atomic-level movements of this compound, revealing its dynamic nature and the influence of its surrounding environment.

Solvation Dynamics and Conformational Ensemble Sampling

Understanding how a molecule like this compound behaves in a solvent is fundamental to predicting its biological activity. MD simulations are employed to model the interactions between the compound and solvent molecules, a process known as solvation dynamics. These simulations track the movement of every atom over time, providing a detailed picture of how the solvent arranges itself around the solute and how this arrangement fluctuates.

Conformational ensemble sampling is another critical aspect explored through MD simulations. mdpi.com A molecule is not a static entity but rather a collection of interconverting three-dimensional shapes or conformations. mdpi.com By simulating the molecule's motion, researchers can generate a representative set of these conformations, known as a conformational ensemble. mdpi.comnih.govbiorxiv.org This ensemble provides a more realistic representation of the molecule's state in solution than a single, low-energy structure. mdpi.comnih.govbiorxiv.org The analysis of this ensemble can reveal the flexibility of different parts of the molecule and identify the most populated conformational states, which are often the ones relevant for biological activity. For instance, studies on similar flexible molecules have shown that MD simulations can effectively sample the conformational space, providing insights into preferred geometries and the energy landscape of the molecule. mdpi.com

Ligand-Based and Structure-Based Computational Modeling for Biological Systems

Computational modeling plays a pivotal role in drug discovery by predicting how a molecule like this compound might interact with biological systems. These methods are broadly categorized into ligand-based and structure-based approaches.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. scispace.com This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity. The process involves placing the 3D structure of the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function. scispace.compeerj.com

For benzamide derivatives, molecular docking studies have been crucial in identifying key interactions with various protein targets. For example, in studies of benzamide analogues as FtsZ inhibitors, docking revealed crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, and Leu 209. nih.gov Similarly, research on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors used docking to understand the binding affinities and critical interactions within the ATP pocket of the kinase. peerj.comnih.govresearchgate.net These studies often validate their docking protocols by re-docking a known co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is within an acceptable range, typically less than 2.0 Å. nih.gov

The insights gained from docking can guide the design of more potent and selective inhibitors. For instance, identifying the specific amino acids involved in binding allows for targeted modifications to the ligand to enhance these interactions.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor and elicit a biological response.

For a series of related compounds, a pharmacophore model can be developed based on their known biological activities. For instance, a study on benzamide analogues as FtsZ inhibitors developed a five-featured pharmacophore model consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This model was then used to align the molecules and build a predictive 3D-QSAR model. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This approach allows for the rapid identification of diverse chemical scaffolds with a high probability of being active against the target of interest. Virtual screening can significantly reduce the time and cost associated with identifying new drug leads compared to traditional high-throughput screening methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series (In silico methodologies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized analogues.

In a typical QSAR study, a set of molecules with known activities is used as a training set. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each molecule. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.

For example, a 3D-QSAR study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models. peerj.comnih.govresearchgate.net These models yielded statistically significant results with good correlation coefficients (r²) and predictive abilities (q²). peerj.comnih.govresearchgate.net The contour maps generated from these models provide a visual representation of how different structural modifications would affect the biological activity, indicating regions where bulky groups, for instance, would be favorable or unfavorable. peerj.comnih.gov This information is invaluable for guiding the rational design of more potent analogues.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) via Computational Methods

Computational methods have become indispensable for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a long-standing challenge in computational chemistry. nih.gov Density Functional Theory (DFT) is a commonly used method for calculating NMR chemical shifts with reasonable accuracy. uni-bonn.de The choice of the density functional approximation (DFA) and basis set is crucial for obtaining reliable results. researchgate.net For heavier nuclei, relativistic effects may also need to be considered. uni-bonn.de Machine learning approaches are also emerging as powerful tools for predicting NMR chemical shifts, sometimes outperforming traditional methods, especially when large datasets are available. nih.govuni-bonn.de

Similarly, computational methods can predict infrared (IR) frequencies. These calculations typically involve a geometry optimization of the molecule followed by a frequency calculation. The resulting vibrational frequencies correspond to the different vibrational modes of the molecule, which can be compared to experimental IR spectra to aid in peak assignment and structural confirmation.

Mechanistic Insights into the Reactivity and Chemical Transformations of 3 Iodo N Pyridin 4 Yl Benzamide

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in 3-iodo-N-(pyridin-4-yl)benzamide is a key functional group that readily participates in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.orglibretexts.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely used method for creating biaryl structures, which are prevalent in pharmaceuticals, natural products, and advanced materials. nih.govnih.gov This reaction couples the aryl iodide of this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orguwindsor.ca

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative, where the aryl group from the boron compound is transferred to the palladium center. The final step is reductive elimination, which forms the new biaryl compound and regenerates the Pd(0) catalyst, allowing the cycle to continue. acs.orglibretexts.org The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and substrate scope. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-phenyl-N-(pyridin-4-yl)benzamide | High |

| 1-bromonaphthalene | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 1-phenylnaphthalene | 68 nih.gov |

| 2-bromo-4-methylpyridine | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 4-methyl-2-phenylpyridine | 66 nih.gov |

| Iodobenzene | 4-nitrophenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 4-nitrobiphenyl | 95 nih.gov |

This table presents hypothetical and literature-based examples to illustrate the Suzuki-Miyaura coupling. The specific yield for the reaction with this compound is illustrative.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of pharmaceuticals and functional materials. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The mechanism involves the formation of a palladium-alkynyl complex and a copper(I) acetylide. The aryl iodide first undergoes oxidative addition to the Pd(0) catalyst. The copper(I) acetylide, formed from the terminal alkyne and the copper salt, then transmetalates with the Pd(II)-aryl complex. Subsequent reductive elimination yields the arylated alkyne and regenerates the Pd(0) catalyst. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: Sonogashira Coupling Reaction Components

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Terminal Alkyne | Nucleophile | Phenylacetylene |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Salt | Co-catalyst | CuI |

| Base | Activates alkyne, neutralizes HX | Triethylamine, Diisopropylamine |

Heck Reaction for Alkenylation

The Heck reaction is a palladium-catalyzed method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene. This reaction is instrumental in synthesizing substituted alkenes. The process involves the reaction of this compound with an alkene in the presence of a palladium catalyst and a base.

The generally accepted mechanism starts with the oxidative addition of the aryl iodide to the palladium(0) catalyst. The resulting palladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the aryl group onto the alkene (syn-addition). A subsequent β-hydride elimination (syn-elimination) forms the final alkenyl-substituted product and a palladium-hydride species. The base regenerates the palladium(0) catalyst from the palladium-hydride species, completing the catalytic cycle.

Ullmann-Type Coupling for Heteroatom Bond Formation

The Ullmann-type coupling reaction is a classical method for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. However, modern palladium-catalyzed versions have been developed that proceed under milder conditions.

In the context of this compound, an Ullmann-type coupling could be employed to introduce an amine, alcohol, or thiol at the 3-position of the benzamide (B126) ring. The palladium-catalyzed variant, often referred to as the Buchwald-Hartwig amination for C-N bond formation, involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the heteroatom-containing nucleophile, and subsequent reductive elimination to form the desired product and regenerate the catalyst.

Nucleophilic Aromatic Substitution (SNAr) Potential at the Iodinated Position

While palladium-catalyzed reactions are highly effective, the direct substitution of the iodine atom in this compound by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism is also a possibility. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group.

In this compound, the benzamide group itself is an electron-withdrawing group. However, its activating effect at the meta-position where the iodine is located is not as strong as it would be at the ortho or para positions. Therefore, forcing conditions, such as high temperatures and highly reactive nucleophiles, would likely be necessary to achieve SNAr at the iodinated position. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Directed Ortho-Metallation and Functionalization on the Benzamide Ring

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net This process involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. researchgate.netclockss.orguwindsor.ca The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

The amide functionality in this compound can act as a directing metalating group. harvard.edu The lone pair of electrons on the amide oxygen or nitrogen can coordinate to the lithium reagent, directing deprotonation to the adjacent ortho position on the benzamide ring (the C2 or C6 position). The pyridyl group can also influence the regioselectivity of the metallation. clockss.org The resulting lithiated species can then react with electrophiles such as aldehydes, ketones, alkyl halides, or carbon dioxide to introduce new substituents. This method provides a complementary approach to functionalize the benzamide ring, distinct from the reactions occurring at the iodo-substituent.

Table 3: Potential Electrophiles for Directed Ortho-Metallation

| Electrophile | Functional Group Introduced |

|---|---|

| Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Iodine (I₂) | Iodine (-I) |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |

| Benzaldehyde | Hydroxymethylphenyl (-CH(OH)Ph) |

Electrophilic Aromatic Substitution (EAS) Potential on Aromatic Rings

The susceptibility of the two aromatic rings in this compound to electrophilic attack is significantly different. The pyridine (B92270) ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org This deactivation is further intensified by the protonation of the nitrogen in acidic conditions, which are common for many EAS reactions. wikipedia.org

The benzamide ring, on the other hand, is influenced by two substituents: the iodo group and the N-(pyridin-4-yl)carboxamide group. The directing effects of these substituents on incoming electrophiles are crucial in determining the regioselectivity of the reaction.

Iodo Group: Halogens are deactivating yet ortho-, para-directing. The deactivation stems from their electron-withdrawing inductive effect, while the directing influence is due to their electron-donating resonance effect.

Considering the substitution pattern of this compound, the positions on the benzoyl ring available for substitution are C2, C4, C5, and C6. The iodo group at C3 directs incoming electrophiles to the C2 and C4 positions. The amide group at C1 directs to the C2 and C4 positions. Therefore, electrophilic attack is most likely to occur at the C2 and C4 positions due to the combined directing effects of both substituents.

Recent research has shown efficient methods for the ortho-iodination of benzamides using iridium catalysis, which could be a potential route for introducing a second iodine atom at the C2 position. acs.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzoyl Ring

| Position | Influence of Iodo Group (at C3) | Influence of Amide Group (at C1) | Combined Effect |

| C2 | Ortho (Activating) | Ortho (Activating) | Strongly Favored |

| C4 | Para (Activating) | Para (Activating) | Favored |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Disfavored |

| C6 | Ortho (Activating) | Meta (Deactivating) | Ambiguous |

Reduction and Oxidation Chemistry of Pyridine and Benzamide Moieties

The pyridine and benzamide moieties within this compound exhibit distinct redox behaviors.

Pyridine Moiety: The pyridine ring is generally resistant to oxidation. However, it can be oxidized to form pyridine N-oxides using strong oxidizing agents like hydrogen peroxide. youtube.com This transformation can be synthetically useful as the N-oxide is more susceptible to electrophilic substitution than pyridine itself. youtube.comrsc.org The nitrogen atom in the pyridine ring makes it more susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst can reduce the pyridine ring to a piperidine (B6355638) ring.

Benzamide Moiety: The benzamide moiety is relatively stable towards both oxidation and reduction under typical conditions. The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the benzamide to a benzylamine (B48309) derivative. However, this is a harsh reaction condition that might also affect other functional groups in the molecule. The benzene ring itself is generally resistant to reduction except under forcing conditions like high-pressure hydrogenation.

Table 2: Potential Redox Transformations of this compound

| Moiety | Reaction Type | Potential Reagents | Potential Product |

| Pyridine | Oxidation | H₂O₂, peroxy acids | 3-iodo-N-(1-oxido-pyridin-1-ium-4-yl)benzamide |

| Pyridine | Reduction | H₂/Pd, NaBH₄/catalyst | 3-iodo-N-(piperidin-4-yl)benzamide |

| Amide Carbonyl | Reduction | LiAlH₄ | (3-iodophenyl)(pyridin-4-ylamino)methane |

Amide Hydrolysis and Chemical Stability Profiles

Amides are generally stable compounds but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.orglardbucket.org In the case of this compound, hydrolysis would break the amide bond, yielding 3-iodobenzoic acid and 4-aminopyridine (B3432731).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric acid, the amide is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The products would be 3-iodobenzoic acid and the pyridinium (B92312) salt of 4-aminopyridine. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, such as in the presence of sodium hydroxide (B78521), a hydroxide ion directly attacks the carbonyl carbon. The initial products are the carboxylate salt (sodium 3-iodobenzoate) and 4-aminopyridine. libretexts.org

The rate of hydrolysis can be influenced by steric hindrance around the amide bond. nih.gov The presence of the bulky iodo group ortho to the amide linkage might have a modest effect on the rate of hydrolysis. The electronic nature of the substituents on both the benzoyl and pyridinyl rings will also play a role. The electron-withdrawing iodine atom could slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis.

Studies on similar benzamides have explored their hydrolysis in strong aqueous acids. rsc.org The stability of the amide bond is a critical factor in the context of drug design and development, where strategies to mitigate amide hydrolysis are often employed. nih.gov

Table 3: Products of Amide Hydrolysis

| Condition | Products |

| Acidic (e.g., HCl, H₂O) | 3-Iodobenzoic acid and 4-aminopyridinium (B8673708) chloride |

| Basic (e.g., NaOH, H₂O) | Sodium 3-iodobenzoate (B1234465) and 4-aminopyridine |

Exploration of Biological and Biochemical Interactions: Mechanistic Investigations

In Vitro Receptor Binding and Enzyme Inhibition Studies

The initial characterization of a compound's biological activity often begins with in vitro studies to identify its molecular targets and quantify its potency. These assays provide fundamental insights into the compound's mechanism of action.

High-Throughput Screening Methodologies for Target Identification

High-throughput screening (HTS) is a critical tool in drug discovery and chemical biology for rapidly assessing the activity of large numbers of compounds against specific biological targets. In the context of identifying targets for benzamide (B126) derivatives, HTS of extensive chemical libraries has proven effective. For instance, a screen of 220,000 drug-like molecules identified potent and selective inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for the parasite. nih.gov This screen revealed that halogenated phenyl benzamides were among the diverse chemical scaffolds showing inhibitory activity. nih.gov While this study did not specifically name 3-iodo-N-(pyridin-4-yl)benzamide, it highlights the utility of HTS in identifying benzamide-containing compounds as enzyme inhibitors. Similarly, computational high-throughput virtual screening has been employed to identify novel dual inhibitors of EGFR and HER2 kinases from chemical libraries, demonstrating the power of these methods in pinpointing the molecular targets of small molecules. nih.gov

Dose-Response Characterization and IC50/Ki Determination (in vitro only)

Once a potential interaction is identified, dose-response studies are conducted to quantify the compound's potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a biological target by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity.

Below is an interactive table showcasing IC50 values for illustrative benzamide-related compounds against their respective targets.

| Compound Class | Target Enzyme | IC50 (nM) |

| Halogenated Phenyl Benzamide | P. falciparum DHODH | <600 |

| Most Active from Screen | P. falciparum DHODH | 16 |

| Compound C3 | EGFR Kinase | 37.24 |

| Compound C3 | HER2 Kinase | 45.83 |

Mechanistic Elucidation of Ligand-Target Interactions (e.g., competitive, non-competitive inhibition)

Understanding the mechanism by which a ligand interacts with its target is crucial for rational drug design and development. The primary modes of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. wikipedia.org This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity. wikipedia.orgnih.gov In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, and its effect is not reversed by increasing substrate concentration. wikipedia.orgnih.gov An active metabolite of benzamide riboside, known as BAD (benzamide adenine (B156593) dinucleotide), acts as a potent, reversible, and noncompetitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.gov

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex. nih.gov

The most active inhibitor of P. falciparum DHODH identified through HTS was found to be a competitive inhibitor with respect to the coenzyme Q substrate. nih.gov In contrast, studies on benzamide riboside have shown that its active metabolite, BAD, is a noncompetitive inhibitor of IMPDH. nih.gov The specific inhibitory mechanism of this compound would require dedicated kinetic studies.

Cellular Assay Development and Mechanistic Cell Biology

Following in vitro characterization, cellular assays are essential to understand a compound's effects in a more biologically relevant context. These studies investigate cellular uptake, localization, and the modulation of specific cellular pathways.

Cellular Uptake and Subcellular Localization Studies

The ability of a compound to enter cells and reach its target is a critical determinant of its biological activity. Studies on related compounds provide insights into the potential behavior of this compound. For instance, the prodrug 4-iodo-3-nitrobenzamide (B1684207) has been shown to be activated within cancer cells, suggesting it is taken up by these cells. nih.gov Its mechanism of action is dependent on the cellular reducing system, with its reduction to a non-toxic amine occurring in the mitochondria of non-malignant cells. nih.gov This indicates that cellular uptake and mitochondrial localization are key to its selective action.

Evaluation of Specific Cellular Pathway Modulation (e.g., cell proliferation, enzyme activity modulation)

Cellular assays can reveal how a compound affects fundamental cellular processes. The inhibition of IMPDH by the active metabolite of benzamide riboside leads to the depletion of guanylates, which in turn can induce differentiation and apoptosis (programmed cell death). nih.gov This demonstrates a clear link between enzyme inhibition and the modulation of cellular pathways that control cell fate.

Another related compound, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), has been shown to facilitate lung metastasis in a breast cancer model, not by affecting primary tumor growth, but by increasing the permeability of endothelial cells. mdpi.com In vitro, 4PYR was found to affect extracellular adenine nucleotide metabolism and the intracellular energy status in endothelial cells. mdpi.com These findings highlight the complex and sometimes indirect ways in which benzamide-related compounds can modulate cellular and physiological processes.

The table below summarizes the observed cellular effects of illustrative benzamide-related compounds.

| Compound | Cellular Effect | Affected Pathway/Process | Cell Type |

| Benzamide Riboside (active metabolite) | Induction of differentiation and apoptosis | IMPDH inhibition, guanylate depletion | Leukemic cells |

| 4-iodo-3-nitrobenzamide | Selective tumoricidal action | Cellular reduction and activation | Cancer cells |

| 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) | Increased permeability | Extracellular adenine nucleotide metabolism | Endothelial cells |

| 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) | Reduced invasive potential | Modulation of CD73-adenosine axis | 4T1 breast cancer cells |

Phenotypic Screening in Defined Cellular Models (Excluding therapeutic efficacy)